![molecular formula C34H58N2O26 B13794357 alpha-D-mannose-(1-3)-[alpha-D-mannose-(1-6)]-beta-D-mannose-(1-4)-beta-N-acetyl-D-glucosamine-(1-4)-N-acetyl-D-glucosamine](/img/structure/B13794357.png)
alpha-D-mannose-(1-3)-[alpha-D-mannose-(1-6)]-beta-D-mannose-(1-4)-beta-N-acetyl-D-glucosamine-(1-4)-N-acetyl-D-glucosamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Glucose,o-a-D-mannopyranosyl-(1®3)-O-[a-D-mannopyranosyl-(1®6)]-O-b-D-mannopyranosyl-(1®4)-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1®4)-2-(acetylamino)-2-deoxy-: is a complex carbohydrate compound. It is a type of glycan, which is a polysaccharide or oligosaccharide that plays a crucial role in various biological processes. This compound is composed of multiple sugar units, including glucose and mannose, linked together in a specific arrangement. The presence of acetylamino groups indicates that it is a derivative of amino sugars, which are essential components in the structure of glycoproteins and glycolipids.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose,o-a-D-mannopyranosyl-(1®3)-O-[a-D-mannopyranosyl-(1®6)]-O-b-D-mannopyranosyl-(1®4)-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1®4)-2-(acetylamino)-2-deoxy- involves multiple steps of glycosylation reactions. Each sugar unit is sequentially added to the growing oligosaccharide chain using glycosyl donors and acceptors under specific conditions. Protecting groups are often used to ensure the selectivity of the reactions. Common reagents include glycosyl halides, thioglycosides, and glycosyl trichloroacetimidates. The reaction conditions typically involve the use of Lewis acids or other catalysts to promote the formation of glycosidic bonds.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where specific glycosyltransferases catalyze the transfer of sugar moieties from activated sugar donors to acceptor molecules. This method is advantageous due to its high specificity and efficiency. Alternatively, chemical synthesis methods can be scaled up for industrial production, although they may require extensive purification steps to obtain the desired product.
化学反应分析
Types of Reactions
D-Glucose,o-a-D-mannopyranosyl-(1®3)-O-[a-D-mannopyranosyl-(1®6)]-O-b-D-mannopyranosyl-(1®4)-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1®4)-2-(acetylamino)-2-deoxy-: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The acetylamino groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as periodic acid or nitric acid can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldonic acids or uronic acids.
Reduction: Formation of alditols.
Substitution: Formation of N-substituted derivatives.
科学研究应用
D-Glucose,o-a-D-mannopyranosyl-(1®3)-O-[a-D-mannopyranosyl-(1®6)]-O-b-D-mannopyranosyl-(1®4)-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1®4)-2-(acetylamino)-2-deoxy-: has numerous applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: Plays a role in cell-cell recognition, signaling, and adhesion processes.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in treating diseases related to glycosylation disorders.
Industry: Used in the production of glycoproteins and glycolipids for various industrial applications.
作用机制
The mechanism of action of D-Glucose,o-a-D-mannopyranosyl-(1®3)-O-[a-D-mannopyranosyl-(1®6)]-O-b-D-mannopyranosyl-(1®4)-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1®4)-2-(acetylamino)-2-deoxy- involves its interaction with specific molecular targets, such as glycosyltransferases and glycosidases. These enzymes recognize the specific sugar units and linkages in the compound, facilitating its incorporation into glycoproteins and glycolipids. The acetylamino groups may also play a role in modulating the compound’s interactions with other biomolecules.
相似化合物的比较
D-Glucose,o-a-D-mannopyranosyl-(1®3)-O-[a-D-mannopyranosyl-(1®6)]-O-b-D-mannopyranosyl-(1®4)-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1®4)-2-(acetylamino)-2-deoxy-: can be compared with other similar compounds, such as:
- D-Glucose,o-a-D-mannopyranosyl-(1®3)-O-[a-D-mannopyranosyl-(1®6)]-O-b-D-mannopyranosyl-(1®4)-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1®4)-2-(acetylamino)-2-deoxy-
- D-Glucose,o-a-D-mannopyranosyl-(1®3)-O-[a-D-mannopyranosyl-(1®6)]-O-b-D-mannopyranosyl-(1®4)-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1®4)-2-(acetylamino)-2-deoxy-
The uniqueness of D-Glucose,o-a-D-mannopyranosyl-(1®3)-O-[a-D-mannopyranosyl-(1®6)]-O-b-D-mannopyranosyl-(1®4)-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1®4)-2-(acetylamino)-2-deoxy- lies in its specific arrangement of sugar units and the presence of acetylamino groups, which confer unique properties and functions compared to other glycans.
属性
分子式 |
C34H58N2O26 |
|---|---|
分子量 |
910.8 g/mol |
IUPAC 名称 |
N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C34H58N2O26/c1-8(41)35-15-20(46)27(12(5-39)55-30(15)53)60-31-16(36-9(2)42)21(47)28(13(6-40)58-31)61-34-26(52)29(62-33-25(51)23(49)18(44)11(4-38)57-33)19(45)14(59-34)7-54-32-24(50)22(48)17(43)10(3-37)56-32/h10-34,37-40,43-53H,3-7H2,1-2H3,(H,35,41)(H,36,42)/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22+,23+,24+,25+,26+,27-,28-,29+,30?,31+,32+,33-,34+/m1/s1 |
InChI 键 |
ZTOKCBJDEGPICW-MYRNNJPSSA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NC(=O)C)O)CO)CO)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |
规范 SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)NC(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


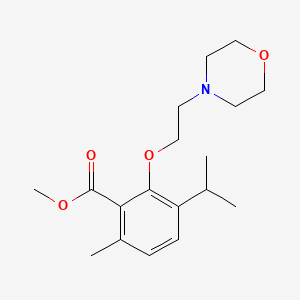

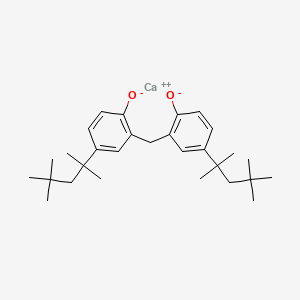
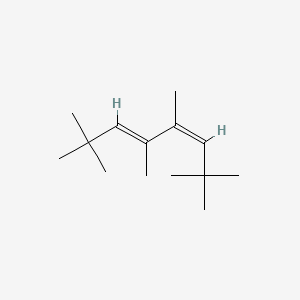
![4-nitrooxybutyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13794327.png)
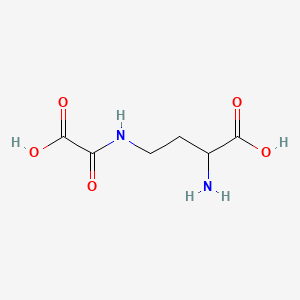
![1,8-Bis[(Z)-1,2-dibromo-1-propenyl]naphthalene](/img/structure/B13794335.png)
![2-(4,4-Dimethyl-2-oxo-2,4-dihydro-1h-benzo[d][1,3]oxazin-6-yl)benzonitrile](/img/structure/B13794341.png)
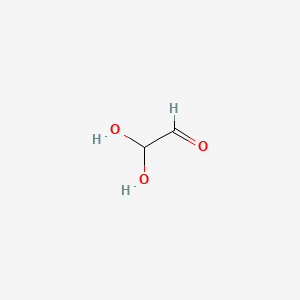
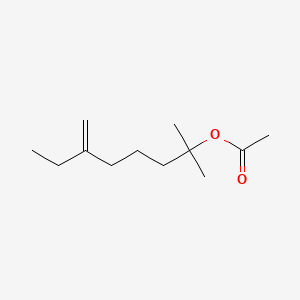
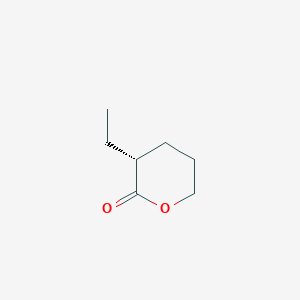
![(Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B13794371.png)
![(1S,5S,9R)-7-methyl-4-methylidenetricyclo[4.3.2.01,5]undec-6-ene-5,9-diol](/img/structure/B13794373.png)

